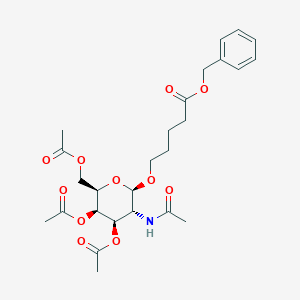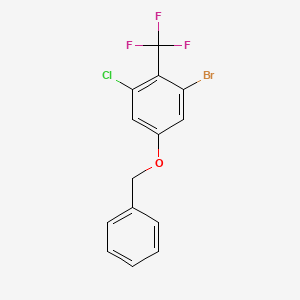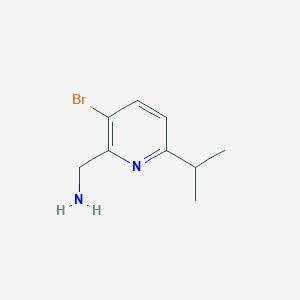![molecular formula C15H14N2O2 B13936754 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 3-methoxybenzyloxy substituent at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the 3-Methoxybenzyloxy Group: This step often involves the use of a Suzuki-Miyaura cross-coupling reaction, where a 3-methoxybenzyloxyboronic acid is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclo-condensation step and high-throughput screening for the cross-coupling reaction conditions.
化学反应分析
Types of Reactions
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-(3-Hydroxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine.
Reduction: 5-(3-Methoxybenzyloxy)-1,2-dihydro-1h-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
作用机制
The mechanism of action of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Uniqueness
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a pyrrolo[2,3-b]pyridine core and a 3-methoxybenzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
5-[(3-methoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-2-3-11(7-13)10-19-14-8-12-5-6-16-15(12)17-9-14/h2-9H,10H2,1H3,(H,16,17) |
InChI 键 |
CUDDXBOGXFZVPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)COC2=CN=C3C(=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



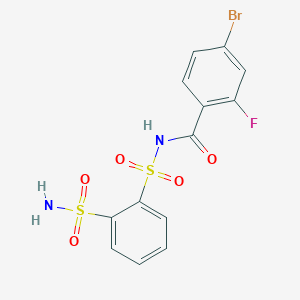
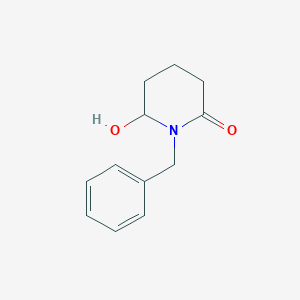
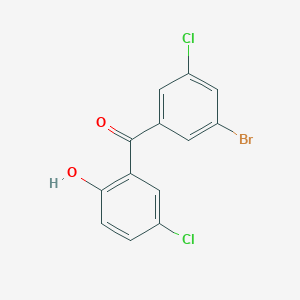
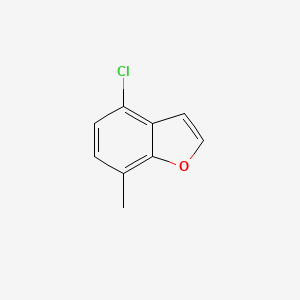

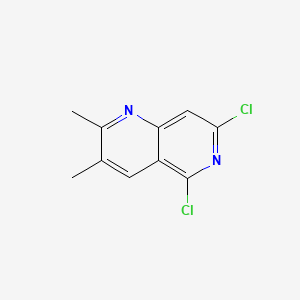
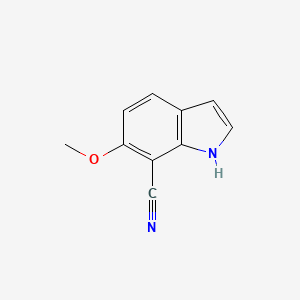
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
